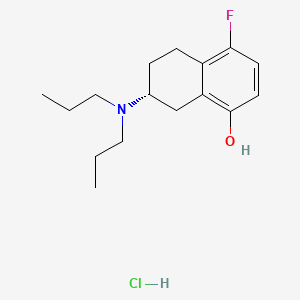

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride

Description

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride (CAS: 127126-18-5; molecular formula: C₁₆H₂₄FNO·HCl) is a chiral tetralin derivative with high selectivity for serotonin 5-HT₁A receptors. Its R-configuration at the stereogenic center is critical for agonist activity, as demonstrated in studies on rat brain receptors . The compound’s structure includes a fluorine substitution at the 5-position and a hydroxyl group at the 8-position, which enhance receptor binding and metabolic stability compared to non-fluorinated analogs like 8-OH-DPAT .

Properties

CAS No. |

127126-20-9 |

|---|---|

Molecular Formula |

C16H25ClFNO |

Molecular Weight |

301.83 g/mol |

IUPAC Name |

(7R)-7-(dipropylamino)-4-fluoro-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride |

InChI |

InChI=1S/C16H24FNO.ClH/c1-3-9-18(10-4-2)12-5-6-13-14(11-12)16(19)8-7-15(13)17;/h7-8,12,19H,3-6,9-11H2,1-2H3;1H/t12-;/m1./s1 |

InChI Key |

FKUVCCNCUAFKAH-UTONKHPSSA-N |

SMILES |

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl |

Isomeric SMILES |

CCCN(CCC)[C@@H]1CCC2=C(C=CC(=C2C1)O)F.Cl |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C=CC(=C2C1)O)F.Cl |

Origin of Product |

United States |

Biological Activity

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, commonly referred to as R(+)-UH-301, is a compound that exhibits significant biological activity primarily as a selective agonist of the 5-HT1A serotonin receptor. This article explores its pharmacological properties, biological effects, and research findings related to its activity.

- Molecular Formula : C16H24ClFN2O

- Molecular Weight : 301.83 g/mol

- CAS Number : 127126-22-1

- Boiling Point : 382ºC at 760 mmHg

- LogP : 4.31 (indicating lipophilicity)

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin acts as a potent and selective agonist at the 5-HT1A receptor. The compound's structural characteristics allow it to bind effectively to this receptor, leading to various physiological effects, including modulation of neurotransmitter release and influence on mood and pain perception.

Antinociceptive Effects

Research has demonstrated that R(+)-UH-301 exhibits antinociceptive properties in animal models. In experiments involving rats, the compound significantly reduced formalin-induced flinching, indicating its potential use in pain management .

Receptor Interaction Studies

Studies have shown that R(+)-UH-301 interacts with 5-HT1A receptors with varying degrees of intrinsic activity. Specifically, while R-enantiomers are characterized as full agonists at these receptors, S-enantiomers exhibit partial agonistic or antagonistic properties . This differential activity is crucial for drug development targeting specific therapeutic outcomes.

Case Studies and Experimental Data

- Study on Efficacy : A study published in the Journal of Medicinal Chemistry discussed the synthesis of various derivatives of (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin and their interactions with 5-HT1A receptors. The findings indicated that modifications in the molecular structure could enhance receptor affinity and efficacy .

- Pharmacological Profile : Another study highlighted that R(+)-UH-301 significantly inhibited VIP-stimulated cAMP formation in GH4ZD10 cells expressing rat 5-HT1A receptors, showcasing its agonistic effects on receptor signaling pathways .

- Comparative Analysis : In comparative studies involving other 5-HT1A receptor ligands, R(+)-UH-301 demonstrated superior potency and selectivity, making it a valuable candidate for further pharmacological exploration .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H24ClFN2O |

| Molecular Weight | 301.83 g/mol |

| Boiling Point | 382ºC |

| LogP | 4.31 |

| Primary Target | 5-HT1A Receptor |

Scientific Research Applications

Pharmacological Applications

1. Serotonin Receptor Agonism

(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride acts primarily as a selective agonist for the 5-HT1A serotonin receptor. Its pharmacological properties have been extensively studied in various animal models, demonstrating its potential effects on mood regulation and anxiety.

Case Study Example :

In a study examining the effects of R(+)-UH-301 on locomotion and activity in rats, it was observed that this compound significantly influenced motor activities, indicating its potential role in modulating serotonergic pathways that affect behavior .

2. Antinociceptive Effects

The compound has been investigated for its antinociceptive properties. Research indicates that R(+)-UH-301 effectively reduces pain responses in animal models, suggesting its utility in pain management therapies.

Data Table: Antinociceptive Effects of R(+)-UH-301

| Study Reference | Model Used | Dosage | Observed Effect |

|---|---|---|---|

| Rat model | 0.1 mg/kg | Significant reduction in formalin-induced flinching | |

| Mouse model | 1 mg/kg | Decreased response to pain stimuli |

Neuropharmacological Studies

3. Dopaminergic Modulation

Research has shown that (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride can modulate dopaminergic activity. This modulation is crucial for understanding the interplay between serotonin and dopamine systems in the brain.

Case Study Example :

A study highlighted how R(+)-UH-301 affected midbrain dopamine neurons' firing patterns when administered to rats, providing insights into its potential effects on neuropsychiatric disorders .

Comparative Studies

To better understand the efficacy of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, comparative studies with other compounds targeting the same receptors have been conducted.

Data Table: Comparative Efficacy of Serotonergic Compounds

| Compound Name | Receptor Target | Efficacy (based on animal studies) |

|---|---|---|

| (R)-5-Fluoro-8-hydroxy-DPAT | 5-HT1A | High |

| (S)-UH-301 | 5-HT1A | Moderate |

| (R)-8-OH-DPAT | 5-HT1A | High |

Comparison with Similar Compounds

Table 1: Pharmacological Profiles of (R)- and (S)-Isomers

| Parameter | (R)-Isomer | (S)-Isomer |

|---|---|---|

| 5-HT₁A Affinity (Ki) | 0.6 nM | 5.2 nM |

| Intrinsic Activity | Full agonist (100%) | Partial agonist (30%) |

| In Vivo Antagonism | None | Blocks R-isomer effects |

8-Hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT)

8-OH-DPAT (non-fluorinated analog) is a prototypical 5-HT₁A agonist but lacks the 5-fluoro substitution. This absence reduces its metabolic stability and selectivity. Microdialysis studies in cats showed that 8-OH-DPAT decreases serotonin release in the dorsal raphe nucleus, a mechanism shared with (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin . However, the fluorinated R-isomer exhibits a 10-fold higher binding affinity (Ki = 0.6 nM vs. 2.1 nM for 8-OH-DPAT) .

N-Substituted Derivatives

Replacing one N-propyl group with a 4-(8-aza-7,9-dioxaspiro[4.5]decan-8-yl)butyl moiety in tetralin derivatives enhances 5-HT₁A affinity. For example, such modifications increased Ki values from 0.6 nM to 0.2 nM in R-isomers, likely due to interactions with auxiliary binding pockets .

Table 2: Impact of N-Substituents on Binding Affinity

| Compound Modification | Ki (nM) | Source |

|---|---|---|

| Baseline (R)-isomer | 0.6 | |

| N-Spiro-modified (R)-isomer | 0.2 |

8-Acetyl-2-(dipropylamino)tetralin Hydrochloride

This derivative, with an acetyl group at the 8-position instead of hydroxyl, showed reduced 5-HT₁A activity (EC₅₀ > 1 µM) in cAMP assays, underscoring the importance of the hydroxyl group for receptor activation .

Functional and Clinical Implications

The R-isomer’s full agonism makes it a candidate for treating anxiety and depression, while the S-isomer’s antagonism may counter serotonin syndrome. In contrast, 8-OH-DPAT’s broader receptor interaction limits its therapeutic specificity .

Preparation Methods

Synthetic Routes to the Tetralin Core Structure

The foundational synthesis begins with p-fluorophenol or p-chlorophenol , progressing through Fries rearrangement and Friedel-Crafts cyclization to construct the indanone intermediate. Key steps include:

Indanone Formation via Fries Rearrangement

Treatment of p-fluorophenol with 3-chloropropionyl chloride yields 4'-fluorophenyl-3-chloropropionate , which undergoes Fries rearrangement at 150–160°C to form 7-hydroxy-1-indanone (Compound II). Subsequent O-methylation with dimethyl sulfate in alkaline conditions produces 4-fluoro-7-methoxy-1-indanone (Compound III, 82% yield).

Wittig Reaction and Oxidative Rearrangement

The indanone is converted to 2-methylene-indan (Compound IV) via Wittig reaction using methyltriphenylphosphonium bromide. Oxidative rearrangement with Thallium(III) nitrate in methanol generates 5-fluoro-8-methoxy-2-tetralone (Compound V). This step achieves 98% yield and is critical for establishing the tetralin backbone.

Enantiomeric Resolution and Configuration Assignment

Diastereomeric Salt Formation

Racemic 2-amino-5-fluoro-8-methoxytetralin (Compound VII) is resolved using (-)-D-tartaric acid in methanol. The R-enantiomer preferentially crystallizes as the tartrate salt, yielding (-)-VII·HCl with 99% enantiomeric excess (e.e.) and a specific rotation of [α]D = -67.2° (c 1.0, MeOH).

Final Demethylation and Salt Formation

The resolved R-enantiomer undergoes O-demethylation with 47% aqueous HBr under reflux to yield (R)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrobromide . Conversion to the hydrochloride salt is achieved via ion exchange, affording the final compound with m.p. 186–187°C and [α]D = -69.3° (c 1.0).

Analytical Characterization and Quality Control

Spectroscopic Data

- $$ ^1H $$ NMR (D₂O): δ 6.70 (d, 1H, Ar-H), 3.20 (t, 2H, NCH₂), 1.45 (m, 4H, CH₂CH₂CH₃).

- Optical Rotation : [α]D = -69.3° (c 1.0, H₂O), confirming the R-configuration .

- HPLC Purity : >99% (Chiralcel OD-H column, hexane:isopropanol 90:10).

Table 2: Physical Properties of Final Compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄FNO·HCl |

| Molecular Weight | 301.83 g/mol |

| Melting Point | 186–187°C |

| Specific Rotation | [α]D = -69.3° (c 1.0, H₂O) |

Scale-Up Considerations and Process Optimization

Hazard Mitigation

- Thallium(III) nitrate , used in the oxidative rearrangement, requires strict containment due to toxicity. Alternatives like hypervalent iodine reagents are under investigation.

- Demethylation with HBr generates corrosive vapors; reactor coatings (e.g., Hastelloy) are recommended for large-scale production.

Q & A

Q. What is the primary pharmacological target of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin hydrochloride, and how is its receptor specificity validated?

The compound is a selective agonist of the 5-HT1A receptor. Receptor specificity is validated through competitive radioligand binding assays using tissues or cell lines expressing 5-HT1A receptors. For example, displacement studies with tritiated 8-OH-DPAT ([<sup>3</sup>H]-8-OH-DPAT) demonstrate its affinity for 5-HT1A over other serotonin receptor subtypes (e.g., 5-HT1B, 5-HT2A). Functional assays, such as inhibition of adenylate cyclase activity, further confirm agonist activity .

Q. What experimental models are commonly used to study the behavioral effects of this compound?

Rodent models are standard for behavioral studies. For locomotor activity, non-habituated rats are observed in open-field tests, where (R)-enantiomers typically reduce locomotion and rearing compared to (S)-enantiomers. Tests for anxiolytic or antidepressant effects employ paradigms like the elevated plus-maze or forced swim test, with dose-dependent responses validated against reference drugs (e.g., buspirone) .

Q. How does the (R)-enantiomer differ pharmacologically from its (S)-counterpart?

The (R)-enantiomer exhibits full agonist activity at 5-HT1A receptors, while the (S)-enantiomer (e.g., (S)-UH-301) acts as a potent antagonist. This enantiomeric divergence is demonstrated in vivo: (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin induces hypothermia and reduced locomotor activity in rats, effects that are completely antagonized by (S)-enantiomers. Stereoselective binding assays (e.g., using brain homogenates) confirm higher affinity of the (R)-form for 5-HT1A sites .

Q. What are the standard protocols for administering this compound in vivo?

Intraperitoneal (i.p.) or subcutaneous (s.c.) injection is typical, with doses ranging from 0.1 to 5 mg/kg in rodents. For central effects, intracerebroventricular (i.c.v.) administration is used. Pretreatment with selective antagonists (e.g., WAY-100635) or monoamine depletion agents (e.g., α-methyl-p-tyrosine) controls for off-target effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 5-HT1A receptor-mediated cardiovascular effects?

The compound lowers blood pressure and heart rate in conscious rats via central 5-HT1A activation, independent of peripheral adrenergic pathways. Contradictions arise when using anesthetized or pithed models, where sympathetic tone is altered. To address this:

Q. What methodologies are recommended for studying functional interactions between 5-HT1A and other receptors (e.g., α2-adrenoceptors)?

- Co-administration studies : Combine (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin with α2 antagonists (e.g., yohimbine) to test for cross-talk.

- Microdialysis : Measure extracellular serotonin and norepinephrine levels in brain regions like the dorsal raphe or prefrontal cortex.

- Receptor autoradiography : Map colocalization of 5-HT1A and α2 receptors in tissue sections .

Q. How can PET imaging be optimized to study 5-HT1A receptor occupancy by this compound?

Use radiolabeled analogs (e.g., [<sup>11</sup>C]-(R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin) in combination with microdialysis to correlate receptor occupancy with extracellular serotonin levels. Blocking studies with WAY-100635 or cold (unlabeled) compound validate specificity. Kinetic modeling (e.g., Logan graphical analysis) improves quantification of binding potential .

Q. What strategies address discrepancies in enantiomer potency across species?

The compound’s effects vary in insects (e.g., Pieris rapae) due to species-specific receptor isoforms. To reconcile

- Perform comparative genomics to identify 5-HT1A receptor orthologs.

- Use heterologous expression systems (e.g., HEK293 cells) to test enantiomer binding across species.

- Validate functional responses via cAMP or calcium flux assays .

Methodological Considerations

Q. Table 1: Key Pharmacological Parameters of (R)-5-Fluoro-8-hydroxy-2-(dipropylamino)tetralin Hydrochloride

Note : Always include vehicle controls (e.g., saline with 10% PEG 400) to account for solvent effects on behavior or physiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.